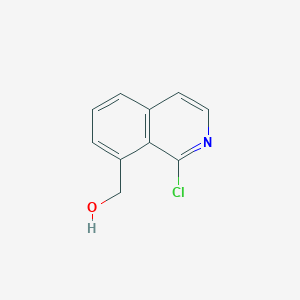

(1-Chloroisoquinolin-8-yl)methanol

Description

Significance of Isoquinoline (B145761) Core in Contemporary Chemical Synthesis

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a structural isomer of quinoline (B57606). It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This core structure is not merely a synthetic curiosity but stands as a "privileged scaffold" in medicinal chemistry and materials science. guidechem.comcolab.wsthieme-connect.de Its prevalence in a vast number of natural products, particularly alkaloids, has cemented its importance as a key building block in the synthesis of complex molecular architectures. rsc.orgmdpi.com

Synthetic organic chemists have long been captivated by the isoquinoline framework, leading to the development of numerous classical named reactions for its construction, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. colab.ws In recent years, modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and multicomponent reactions, have further expanded the toolkit for creating diverse isoquinoline derivatives. guidechem.comgoogle.com The continuous effort to devise new and efficient synthetic routes underscores the enduring relevance of the isoquinoline core in contemporary chemical research. colab.wsmdpi.com

Overview of Functionalized Isoquinoline Scaffolds in Advanced Research

The functionalization of the isoquinoline scaffold at various positions allows for the fine-tuning of its chemical and physical properties, making it a versatile template for a wide range of applications. These derivatives are integral to the development of novel pharmaceuticals, with isoquinoline-based compounds showing a broad spectrum of biological activities. colab.wsthieme-connect.debohrium.com The introduction of different functional groups can lead to compounds with potential use in various therapeutic areas. bohrium.comnih.gov

Beyond medicinal chemistry, functionalized isoquinolines are explored in materials science. For instance, certain derivatives exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent probes. bohrium.comnih.gov The strategic placement of substituents, such as halogens and hydroxyl groups, can significantly influence the electronic properties and reactivity of the isoquinoline system, opening avenues for further chemical transformations and applications. thieme-connect.denih.gov Research into these scaffolds often involves creating libraries of related compounds to study structure-activity relationships, which is a cornerstone of modern drug discovery and materials development. leyan.comresearchgate.net

Research Scope and Focus on (1-Chloroisoquinolin-8-yl)methanol within Organic Chemistry

Within the broad family of functionalized isoquinolines, halogenated isoquinolinyl methanol (B129727) derivatives represent a specific subclass with distinct chemical characteristics. The presence of a chlorine atom and a hydroxymethyl group, as seen in the target compound this compound, imparts dual reactivity. The chloro-substituent can participate in nucleophilic substitution or cross-coupling reactions, while the methanol group can be oxidized to an aldehyde or carboxylic acid, or undergo esterification.

Specific research on this compound is limited in publicly available literature. However, its fundamental properties can be computationally predicted, providing a baseline for its chemical identity.

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1823353-49-6 guidechem.com |

| Molecular Formula | C₁₀H₈ClNO guidechem.com |

| Molecular Weight | 193.63 g/mol guidechem.com |

| Canonical SMILES | C1=CC2=C(C(=C1)CO)C(=NC=C2)Cl guidechem.com |

| InChI Key | FPVVBMXYMJICOX-UHFFFAOYSA-N guidechem.com |

| Topological Polar Surface Area | 33.1 Ų guidechem.com |

| Hydrogen Bond Donor Count | 1 guidechem.com |

| Hydrogen Bond Acceptor Count | 2 guidechem.com |

The synthesis of this compound is not explicitly detailed in extensive research, but general synthetic strategies for similar structures offer potential pathways. For example, the synthesis of hydroxymethylisoquinolines can sometimes be achieved through the ring-opening of precursor molecules like triazoloisoquinolines. nih.gov The introduction of the chlorine atom could potentially be accomplished through halogenation of an appropriate isoquinoline precursor. The bromination of isoquinoline, for instance, has been shown to proceed selectively at the 5- and 8-positions under certain conditions. researchgate.net A plausible, though not documented, route could involve the synthesis of 8-(hydroxymethyl)isoquinoline followed by a targeted chlorination step, or the construction of the isoquinoline ring from a pre-functionalized benzene derivative. The conversion of a hydroxymethyl group to a chloromethyl group using reagents like thionyl chloride is a known transformation for isoquinolines, suggesting the reverse reaction might be feasible under specific conditions. nih.gov

The utility of this compound in organic chemistry lies in its potential as a versatile building block. The chlorine at the 1-position is activated towards nucleophilic displacement, allowing for the introduction of various functionalities such as amines, alkoxides, and thiols, which is a common strategy in the synthesis of isoquinoline-based pharmaceutical agents. google.comnih.gov The 8-methanol group offers a handle for further derivatization or for anchoring the molecule to other scaffolds. This dual functionality makes it a potentially valuable intermediate for creating more complex molecules for screening in drug discovery and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

(1-chloroisoquinolin-8-yl)methanol |

InChI |

InChI=1S/C10H8ClNO/c11-10-9-7(4-5-12-10)2-1-3-8(9)6-13/h1-5,13H,6H2 |

InChI Key |

FPVVBMXYMJICOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)CO)C(=NC=C2)Cl |

Origin of Product |

United States |

Advanced Structural and Stereochemical Elucidation of 1 Chloroisoquinolin 8 Yl Methanol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Chemical Shift Assignment and Connectivity

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (1-Chloroisoquinolin-8-yl)methanol in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of the proton (¹H) and carbon (¹³C) signals can be achieved.

Multi-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Probing Through-Bond and Through-Space Connectivities

A suite of multi-dimensional NMR experiments would be employed to unambiguously assign the complex spectral data of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) ring system, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effect of the chlorine atom at the C1 position and the nitrogen atom in the isoquinoline ring, as well as the substituent at the C8 position. For comparison, in related isoquinoline compounds, aromatic protons typically resonate between δ 7.0 and 9.5 ppm. The methylene protons (CH₂OH) would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, typically in the range of δ 4.5-5.0 ppm. The hydroxyl proton signal would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atom attached to the chlorine (C1) is expected to be significantly deshielded. The chemical shifts of the other aromatic carbons would also be influenced by the substituents. The carbon of the methylene group (CH₂OH) would typically appear in the region of δ 60-65 ppm.

COSY (Correlation Spectroscopy): This 2D NMR technique would reveal the ¹H-¹H coupling networks within the molecule. It would be crucial for identifying adjacent protons on the isoquinoline ring and confirming the connectivity between the methylene and hydroxyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. It would be useful to confirm the spatial relationship between the hydroxymethyl group and the proton at the C7 position, which would help to establish the preferred conformation of the substituent.

Dynamic NMR Studies for the Analysis of Conformational Exchange Processes (if applicable)

Dynamic NMR (DNMR) studies could be employed to investigate any conformational exchange processes, such as restricted rotation around the C8-CH₂OH bond. By recording NMR spectra at different temperatures, it would be possible to determine the energy barrier for such rotational processes. However, given the relatively free rotation expected for the hydroxymethyl group, significant dynamic effects might only be observable at very low temperatures.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not publicly available, analysis of related substituted quinoline (B57606) and isoquinoline derivatives allows for a prediction of its key structural features. mdpi.commdpi.com

Detailed Analysis of Torsion Angles, Bond Lengths, and Bond Angles within the Molecular Framework

The X-ray crystal structure would provide precise measurements of all bond lengths, bond angles, and torsion angles. The isoquinoline ring is expected to be largely planar. The C-Cl bond length would be consistent with that of an aryl chloride. The bond lengths and angles within the aromatic system would reflect the hybridisation and electronic effects of the substituents. The torsion angle involving the C7-C8-CH₂-OH atoms would define the orientation of the methanol (B129727) substituent relative to the isoquinoline ring.

A hypothetical data table for the expected bond lengths and angles is presented below, based on known values for similar structures.

| Parameter | Expected Value |

| C1-Cl Bond Length | ~1.74 Å |

| C-N Bond Lengths (avg) | ~1.37 Å |

| C-C Aromatic Bond Lengths (avg) | ~1.40 Å |

| C8-CH₂ Bond Length | ~1.51 Å |

| C-O Bond Length | ~1.43 Å |

| N-C1-C8a Bond Angle | ~123° |

| C7-C8-C8a Bond Angle | ~119° |

| C8-CH₂-OH Bond Angle | ~112° |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and probing intermolecular interactions, particularly hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, with the broadening being indicative of hydrogen bonding. researchgate.net The C-H stretching vibrations of the aromatic ring and the methylene group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Characteristic C=C and C=N stretching vibrations of the isoquinoline ring would be observed in the 1400-1650 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would likely appear in the 1000-1050 cm⁻¹ range. The C-Cl stretching vibration is expected in the lower frequency region, typically around 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic C-C stretching vibrations are typically strong in the Raman spectrum, appearing in the 1300-1600 cm⁻¹ region. researchgate.net The symmetric stretching of the aromatic rings would also be prominent. The O-H stretching band is generally weaker and less broad in the Raman spectrum compared to the FT-IR spectrum.

The combination of FT-IR and Raman spectroscopy would allow for a comprehensive vibrational analysis of this compound, confirming the presence of key functional groups and providing insights into the nature of intermolecular interactions in the solid state.

A summary of expected vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H | Stretching | 3200-3600 (broad) | 3200-3600 (weaker) |

| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 | 2850-2960 |

| C=C / C=N | Stretching | 1400-1650 | 1300-1650 (strong) |

| C-O | Stretching | 1000-1050 | 1000-1050 |

| C-Cl | Stretching | 600-800 | 600-800 |

High-Resolution Mass Spectrometry for Isotopic Pattern Verification and Elucidation of Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules, providing not only the exact mass of the parent ion but also the elemental composition through its high mass accuracy. europa.eu For a compound like this compound, HRMS is critical for verifying its molecular formula (C₁₀H₈ClNO) and for proposing fragmentation pathways that illuminate its structure.

Isotopic Pattern Verification: A key feature in the mass spectrum of a chlorine-containing compound is its distinct isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic M+ and M+2 ion cluster in the mass spectrum with a relative intensity ratio of roughly 3:1. HRMS can precisely measure these ions, and the observed isotopic distribution for this compound would be expected to perfectly match the theoretical pattern calculated for a molecule with a single chlorine atom, thus confirming its elemental composition. nih.gov

Elucidation of Fragmentation Pathways: Upon ionization in a mass spectrometer, typically through electrospray ionization (ESI), the protonated molecule [M+H]⁺ undergoes collision-induced dissociation (CID) to produce a series of fragment ions. europa.eunih.gov The fragmentation of isoquinoline alkaloids is well-studied and often involves characteristic losses and rearrangements. nih.gov For this compound, the fragmentation is likely dictated by the stable isoquinoline core, the chloro substituent, and the methanol group.

Likely fragmentation pathways include:

Loss of Water: The protonated methanol group can be easily eliminated as a neutral water molecule (H₂O), leading to a significant fragment ion.

Loss of the Hydroxymethyl Radical: Cleavage of the C-C bond between the isoquinoline ring and the methanol group can result in the loss of a ·CH₂OH radical.

Loss of HCl: Elimination of hydrogen chloride is a common pathway for chlorinated aromatic compounds.

Retro-Diels-Alder (RDA) Reaction: The isoquinoline ring system can undergo a characteristic RDA reaction, leading to the cleavage of the heterocyclic ring and providing valuable structural information. nih.gov

Sequential Losses: Fragments can undergo further dissociation, such as the sequential loss of a methyl radical (·CH₃) and carbon monoxide (CO) from methoxy-containing fragments, a known pathway for similar alkaloids. nih.gov

The following table outlines the potential fragmentation patterns for this compound.

| m/z (Calculated) | Proposed Fragment Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 194.0316 | [C₁₀H₉ClNO]⁺ | [M+H]⁺ (Protonated molecular ion) |

| 176.0211 | [C₁₀H₇ClN]⁺ | Loss of H₂O from the protonated hydroxymethyl group |

| 163.0234 | [C₉H₇ClN]⁺ | Loss of CH₂O from the [M+H]⁺ ion |

| 158.0027 | [C₉H₅NCl]⁺ | Loss of HCl from the [M+H]⁺ ion followed by rearrangement |

| 128.0522 | [C₉H₇N]⁺ | Loss of HCl from the [M+H]⁺ ion |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination in Chiral Derivatives (if applicable)

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods used to investigate the stereochemistry of chiral molecules. libretexts.orgwikipedia.org These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. libretexts.orgwikipedia.org

The parent molecule, this compound, is achiral as it does not possess a stereogenic center and is superimposable on its mirror image. Therefore, it is optically inactive and will not produce a CD or ORD spectrum.

However, these techniques become critically important if chiral derivatives are synthesized from this precursor. For instance, if the alcohol were esterified with a chiral acid, or if further substitutions on the molecule created a stereocenter, the resulting enantiomers or diastereomers would be distinguishable by chiroptical methods. mdpi.com

Application to Chiral Derivatives: In the study of natural and synthetic isoquinoline alkaloids, CD and ORD are routinely used to determine the absolute configuration of chiral centers. mdpi.compreprints.org The shape and sign of the observed CD spectrum, known as the Cotton effect, are highly sensitive to the spatial arrangement of atoms around the chromophore. libretexts.org

For a hypothetical chiral derivative of this compound, one would expect to observe specific CD bands corresponding to the electronic transitions of the chloroisoquinoline chromophore. The sign of the Cotton effects (positive or negative) associated with these transitions could be used to assign the absolute configuration (R or S) by comparison with the spectra of related compounds of known configuration or with spectra predicted by quantum-chemical calculations.

For example, the configuration of isolated enantiomers of benzyltetrahydroisoquinoline alkaloids has been successfully confirmed using circular dichroism spectroscopy. mdpi.com The analysis often involves comparing the experimental spectrum to that of a reference compound or using computational models to predict the spectra for each possible enantiomer. mdpi.com

The table below illustrates a hypothetical scenario for how CD data could be used to characterize the enantiomers of a chiral derivative.

| Enantiomer | Hypothetical Wavelength (nm) | Sign of Cotton Effect | Associated Electronic Transition |

|---|---|---|---|

| Enantiomer 1 (e.g., R-configuration) | ~280 | Positive (Δε > 0) | ¹Lₐ transition |

| ~230 | Negative (Δε < 0) | ¹Bₐ transition | |

| Enantiomer 2 (e.g., S-configuration) | ~280 | Negative (Δε < 0) | ¹Lₐ transition |

| ~230 | Positive (Δε > 0) | ¹Bₐ transition |

Chemical Reactivity and Transformation Chemistry of 1 Chloroisoquinolin 8 Yl Methanol

Reactivity Profile of the C-1 Chloro Moiety in (1-Chloroisoquinolin-8-yl)methanol

The chlorine atom at the C-1 position of the isoquinoline (B145761) core is a key site for synthetic transformations. Its reactivity is significantly influenced by the electron-withdrawing effect of the adjacent ring nitrogen, which activates the position for various substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions at the C-1 Position

The C-1 position of 1-chloroisoquinoline (B32320) is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the ability of the electron-deficient heterocyclic ring to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion to restore aromaticity. libretexts.orgmasterorganicchemistry.com

This reaction is a cornerstone for introducing a variety of functional groups at the C-1 position. For instance, amines are effective nucleophiles in this context. In the synthesis of pharmacologically active compounds, the chlorine atom at the C-1 position of 1,3-dichloroisoquinoline (B189448) has been shown to be selectively substituted by amines, demonstrating the high reactivity of this site. researchgate.net Similarly, 1-chloroisoquinoline can be reacted with excess piperazine, often in the presence of a base and heat, to yield 1-(piperazin-1-yl)isoquinoline (B2585462) derivatives. nih.gov This transformation is fundamental in building scaffolds for drug discovery.

The general scope of nucleophiles includes, but is not limited to, alkoxides, thiolates, and various nitrogen-based nucleophiles, providing access to a wide array of 1-substituted isoquinoline derivatives. The regioselectivity for the 4-position in 2,4-dichloroquinazolines is well-documented, and similar principles of regiocontrol apply to substituted isoquinolines, where the C-1 position is typically the most activated site for SNAr. mdpi.com

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) at the C-1 Position

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Piperazine | 1-(Piperazin-1-yl)isoquinoline derivative |

| Amine | Primary/Secondary Amines | 1-Amino-isoquinoline derivatives |

| Alcohol | Sodium Methoxide (B1231860) | 1-Methoxyisoquinoline derivative |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) for C-C, C-N, C-O, C-S Bond Formations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the C-1 chloro group of this compound serves as an excellent electrophilic partner in these transformations.

Buchwald-Hartwig Amination: This reaction provides a versatile and efficient method for C-N bond formation by coupling aryl halides with amines. wikipedia.orglibretexts.org It has been successfully applied to 1-chloroisoquinoline derivatives to synthesize various N-arylated products, which are pivotal in the development of new ligands and pharmaceutical agents. acs.org The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. The choice of ligand is crucial for achieving high yields and accommodating a broad range of amine coupling partners, including primary alkylamines. acs.org

Suzuki-Miyaura Coupling: To form C-C bonds and construct biaryl systems, the Suzuki-Miyaura reaction is widely employed. wikipedia.orglibretexts.org This reaction couples the aryl chloride with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org 1-Chloroisoquinoline has been used as a coupling partner in one-pot borylation/Suzuki coupling strategies to generate complex triaryl systems. beilstein-journals.org This method allows for the introduction of various aryl and heteroaryl groups at the C-1 position. The reaction of 4-chloro-8-tosyloxyquinoline with arylboronic acids under anhydrous Suzuki conditions further illustrates the utility of this reaction for related chloro-substituted heterocycles. researchgate.net

Sonogashira Coupling: This coupling reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, creating arylalkyne structures. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. While direct examples with this compound are not prevalent, the known reactivity of 1-chloroisoquinolines in other palladium-catalyzed reactions suggests its suitability as a substrate. beilstein-journals.org The Sonogashira reaction is carried out under mild conditions and tolerates a wide variety of functional groups, making it a valuable tool for elaborating the isoquinoline core. wikipedia.orgbeilstein-journals.org

C-O and C-S Bond Formation: The Buchwald-Hartwig cross-coupling methodology has been extended to the formation of C-O (ether) and C-S (thioether) bonds. organic-chemistry.org The palladium-catalyzed coupling of aryl halides with alcohols and thiols provides a modern alternative to classical methods like the Williamson ether synthesis. While these reactions can be more challenging than C-N coupling, particularly for unactivated aryl halides, the development of specialized ligands has expanded their scope and efficiency, allowing for etherification with primary alcohols under milder conditions. nih.gov

Table 2: Overview of Cross-Coupling Reactions at the C-1 Position

| Reaction Name | Bond Formed | Coupling Partner | Catalyst System (Typical) |

|---|---|---|---|

| Buchwald-Hartwig | C-N | Primary/Secondary Amine | Pd(OAc)₂, Phosphine Ligand, Base (e.g., NaOt-Bu) |

| Suzuki-Miyaura | C-C | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or other Pd(0) complexes, Base (e.g., K₂CO₃) |

| Sonogashira | C-C (sp) | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base (e.g., Et₃N) |

Transformations Involving the C-8 Methanol (B129727) Functionality

The C-8 hydroxymethyl group is a primary alcohol that offers a rich platform for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Oxidation Reactions to Corresponding Aldehydes and Carboxylic Acids

The primary alcohol of the C-8 methanol group can be selectively oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions like the Swern oxidation are commonly used for this transformation. These methods are known for their high selectivity for converting primary alcohols to aldehydes with minimal over-oxidation.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in the presence of acid (Jones oxidation), or sodium chlorite (B76162) (NaClO₂) under buffered conditions. smolecule.com The resulting 1-chloroisoquinoline-8-carboxylic acid is a valuable intermediate for further derivatization, such as amide bond formation.

Table 3: Selective Oxidation of the C-8 Methanol Group

| Target Functional Group | Reagent | Typical Conditions |

|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature |

| Aldehyde | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Room Temperature |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic solution, then acidic workup |

Esterification and Etherification Reactions for Derivative Synthesis

The hydroxyl group of the C-8 methanol functionality can readily undergo esterification and etherification to produce a diverse library of derivatives.

Esterification: This reaction involves the condensation of the alcohol with a carboxylic acid or its more reactive derivative (e.g., acid chloride, acid anhydride). byjus.com The most common method is the Fischer-Speier esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com Alternatively, for a more rapid and often higher-yielding reaction, an acid chloride or anhydride (B1165640) can be used, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. byjus.com This allows for the introduction of various acyl groups, modifying the molecule's steric and electronic properties.

Etherification: The formation of an ether bond at the C-8 position can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X). This process yields an ether derivative, (1-chloro-8-((alkoxy)methyl)isoquinoline), and is a robust method for attaching a variety of alkyl chains to the core structure.

Table 4: Derivatization of the C-8 Methanol Group

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | Acetate Ester |

| Esterification | Benzoyl Chloride, Triethylamine | Benzoate Ester |

| Etherification | Sodium Hydride, then Methyl Iodide | Methyl Ether |

Conversion to Other Carbonyl, Alkyl, or Heteroatom-Containing Derivatives

The hydroxymethyl group at the C8 position of this compound is a primary site for functional group interconversion. Standard oxidation protocols can convert the primary alcohol into an aldehyde or a carboxylic acid, providing entry into a wide array of carbonyl chemistries. For instance, mild oxidation using reagents like pyridinium chlorochromate (PCC) would be expected to yield (1-chloroisoquinolin-8-yl)carbaldehyde. Stronger oxidizing agents, such as potassium permanganate or Jones reagent, would likely lead to the formation of 1-chloroisoquinoline-8-carboxylic acid.

The hydroxyl group can also be readily displaced or converted to other functionalities. Treatment with thionyl chloride or a phosphorus halide would transform the methanol into the corresponding chloromethyl derivative, a reactive intermediate for nucleophilic substitution. Furthermore, the alcohol can be converted into ethers or esters through Williamson ether synthesis or Fischer esterification, respectively. These transformations allow for the introduction of diverse alkyl, aryl, or acyl groups, significantly expanding the molecular complexity.

Table 1: Potential Conversions of the Methanol Group

| Starting Material | Reagent(s) | Expected Product | Product Type |

| This compound | Pyridinium chlorochromate (PCC) | (1-Chloroisoquinolin-8-yl)carbaldehyde | Aldehyde (Carbonyl) |

| This compound | Potassium permanganate (KMnO₄) | 1-Chloroisoquinoline-8-carboxylic acid | Carboxylic Acid (Carbonyl) |

| This compound | Thionyl chloride (SOCl₂) | 8-(Chloromethyl)-1-chloroisoquinoline | Alkyl Halide (Heteroatom) |

| This compound | Sodium hydride (NaH), Methyl iodide | 1-Chloro-8-(methoxymethyl)isoquinoline | Ether (Heteroatom) |

| This compound | Acetic anhydride, Pyridine | (1-Chloroisoquinolin-8-yl)methyl acetate | Ester (Carbonyl) |

Intramolecular Cyclization and Rearrangement Pathways Involving the Methanol Group

The spatial proximity of the C8-methanol group and the C1-chloro substituent allows for potential intramolecular cyclization reactions. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which could potentially act as an intramolecular nucleophile. However, direct nucleophilic attack at the C1 position to form a five-membered ring is generally challenging for sp2-hybridized carbons unless significantly activated. More plausible cyclization pathways might involve prior modification of the methanol group or the isoquinoline ring. For instance, conversion of the alcohol to a more potent nucleophile could facilitate such a reaction.

Rearrangement reactions involving the methanol group are also conceivable, particularly under acidic conditions. wiley-vch.de Protonation of the hydroxyl group would form a good leaving group (water), leading to the generation of a primary benzylic carbocation. msu.eduyoutube.com This carbocation could then undergo various rearrangements, such as a 1,2-hydride shift if a suitable source is available, or capture by a nucleophile. msu.eduyoutube.com The Tiffeneau-Demjanov rearrangement offers a conceptual framework for ring expansion if the methanol were converted to a primary amine and then treated with nitrous acid, although this specific application is speculative for this substrate. msu.edu Photocyclization represents another potential pathway, as demonstrated in related heterocyclic systems where irradiation can induce ring closure, although this often requires specific chromophores and reaction conditions. acs.org

Reactivity of the Isoquinoline Ring System of this compound

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Isoquinoline Core

The isoquinoline nucleus is an electron-rich heteroaromatic system, but its reactivity is modulated by the presence of the deactivating chloro substituent and the directing effects of the entire C8-substituent. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or sulfonation, are expected to occur on the benzene (B151609) ring portion of the isoquinoline. wikipedia.orgmasterorganicchemistry.com The chlorine atom is an ortho-, para-director but deactivating, while the hydroxymethyl group is weakly deactivating. The precise regioselectivity of EAS would depend on the interplay of these electronic effects and the reaction conditions, with positions C5 and C7 being likely sites for substitution. d-nb.info

Conversely, the pyridine ring is electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups. libretexts.orgsioc-journal.cn The chlorine atom at the C1 position makes this site highly electrophilic and prone to displacement by a variety of nucleophiles, such as amines, alkoxides, or thiolates. sioc-journal.cnresearchgate.net This SNAr reaction is a cornerstone of functionalizing the isoquinoline core and is often facilitated by the electron-withdrawing nature of the ring nitrogen. libretexts.orgresearchgate.net

Table 2: Potential Aromatic Substitution Reactions

| Reaction Type | Reagent(s) | Potential Position(s) | Expected Product Class |

| Electrophilic Nitration | HNO₃, H₂SO₄ | C5 or C7 | Nitro-substituted derivative |

| Electrophilic Bromination | Br₂, FeBr₃ | C5 or C7 | Bromo-substituted derivative |

| Nucleophilic Substitution | Sodium methoxide (NaOMe) | C1 | 1-Methoxyisoquinoline derivative |

| Nucleophilic Substitution | Ammonia (NH₃) | C1 | 1-Aminoisoquinoline (B73089) derivative |

Regioselective Metalation and Lithiation Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this compound, the hydroxymethyl group, after protection or conversion to a directed metalation group (DMG) like a carbamate, could direct lithiation to the C7 position. Subsequent quenching with an electrophile (e.g., an aldehyde, alkyl halide, or CO₂) would introduce a new substituent at this specific site.

Alternatively, halogen-metal exchange at the C1 position using an organolithium reagent like n-butyllithium at low temperatures is a feasible pathway. This would generate a highly reactive 1-lithioisoquinoline intermediate. This species can then react with a wide range of electrophiles to install new carbon-carbon or carbon-heteroatom bonds, displacing the original chlorine atom. This method complements the SNAr reactions, offering a different set of possible transformations.

Dearomatization and Hydrogenation Reactions of the Isoquinoline Nucleus

The isoquinoline ring can be partially or fully reduced through hydrogenation reactions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (Adam's catalyst), or Raney nickel can lead to the saturation of the heterocyclic ring. mdpi.com The conditions can be tuned to achieve selective reduction. For example, hydrogenation under milder conditions might selectively reduce the pyridine ring to afford a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative, while more forcing conditions would lead to the full saturation of both rings (decahydroisoquinoline). Such reactions may also result in the hydrogenolysis of the C1-chloro substituent.

Dearomatization can also be achieved through chemical reduction, such as with sodium borohydride (B1222165) in the presence of an acylating agent (a variation of the Birch reduction for heterocycles), or through reactions that involve nucleophilic attack followed by a protonation sequence. aablocks.com These methods disrupt the aromatic system to create non-aromatic cyclic structures that are valuable in medicinal chemistry.

Multi-Component Reactions and Cascade Processes Incorporating this compound

The dual functionality of this compound makes it an attractive substrate for multi-component reactions (MCRs). nih.gov For example, the molecule could potentially participate in a sequence where the C1-chloro atom is first displaced by a nucleophile in an SNAr reaction, and the newly introduced functional group, along with the C8-methanol, participates in a subsequent cyclization or condensation step.

Cascade reactions, which involve a sequence of intramolecular transformations, are also highly relevant. mdpi.comnrel.gov A plausible cascade could be initiated by the oxidation of the methanol group to an aldehyde. This aldehyde could then undergo an intramolecular reaction, perhaps with a nucleophilic group previously installed at the C1 position. For instance, if an amino group were introduced at C1, an intramolecular condensation between the amine and the C8-aldehyde could lead to the formation of a new fused heterocyclic ring system in a single synthetic operation. Such processes are highly efficient for building complex molecular architectures from a relatively simple starting material. nih.gov

Detailed Mechanistic Investigations of Key Transformations of this compound

While detailed mechanistic studies specifically targeting this compound are not extensively documented in dedicated publications, its reactivity can be understood through the well-established mechanisms of its constituent functional groups. The key transformations of this molecule are centered around the reactive chlorine atom at the C1 position of the isoquinoline ring and the primary alcohol of the 8-methanol group. The plausible mechanisms for these transformations are extrapolated from studies on analogous 1-chloroisoquinolines and benzylic alcohols.

Nucleophilic Aromatic Substitution (SNAr) at the C1 Position

The chlorine atom at the C1 position of the isoquinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen, which helps to stabilize the negatively charged intermediate. The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.org

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the C1 carbon, which bears the chlorine leaving group. This attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org The aromaticity of the isoquinoline ring is temporarily broken in this step. The negative charge is delocalized over the aromatic system and onto the electronegative nitrogen atom, which provides significant stabilization.

Rearomatization and Expulsion of the Leaving Group: In the second, faster step, the aromaticity is restored by the elimination of the chloride ion (Cl⁻), yielding the substituted product. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions

The C1-Cl bond is also a suitable handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction allows for the formation of a C-C bond between the isoquinoline core and an aryl or vinyl group from an organoboron reagent. While some nickel-catalyzed Suzuki-Miyaura reactions have shown poor reactivity for 1-chloroisoquinoline due to the formation of inactive catalyst complexes, palladium-based systems with appropriate ligands are effective. rsc.orgchemrxiv.org The catalytic cycle, based on extensive mechanistic studies of Suzuki-Miyaura reactions, is proposed to proceed through the following key steps. nih.gov

| Step | Description | Intermediate Transformation |

| 1. Oxidative Addition | The active Pd(0) catalyst oxidatively adds to the C1-Cl bond of this compound to form a Pd(II) complex. This is often the rate-limiting step. | Pd(0)L₂ + R-Cl → Cl-Pd(II)L₂-R |

| 2. Transmetalation | The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron reagent. | Cl-Pd(II)L₂-R + R'-B(OR)₂ → R'-Pd(II)L₂-R + Cl-B(OR)₂ |

| 3. Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated to form the final product with a new C-C bond, regenerating the active Pd(0) catalyst. | R'-Pd(II)L₂-R → R-R' + Pd(0)L₂ |

Note: R = (8-(hydroxymethyl)isoquinolin-1-yl), R' = Aryl/Vinyl group from boronic acid, L = Ligand (e.g., phosphine).

Sonogashira Coupling

The Sonogashira coupling enables the attachment of a terminal alkyne to the C1 position. Efficient, copper-free Sonogashira couplings of 1-chloroisoquinolines have been developed, which avoid the common side reaction of alkyne homocoupling (Glaser coupling). researchgate.netresearchgate.netwikipedia.org The mechanism for the copper-free variant involves a palladium cycle. wikipedia.orglibretexts.org

| Step | Description | Intermediate Transformation |

| 1. Oxidative Addition | The active Pd(0) catalyst adds to the C1-Cl bond of the isoquinoline substrate to form a Pd(II) species. | Pd(0)L₂ + R-Cl → Cl-Pd(II)L₂-R |

| 2. Alkyne Complexation & Deprotonation | The terminal alkyne coordinates to the Pd(II) center. In the presence of a base, the alkyne is deprotonated to form a palladium-acetylide complex. | Cl-Pd(II)L₂-R + H-C≡C-R' → [Complex] → R'-C≡C-Pd(II)L₂-R |

| 3. Reductive Elimination | The coupled product is formed via reductive elimination from the Pd(II) complex, which regenerates the Pd(0) catalyst for the next cycle. | R'-C≡C-Pd(II)L₂-R → R-C≡C-R' + Pd(0)L₂ |

Note: R = (8-(hydroxymethyl)isoquinolin-1-yl), R' = Alkenyl group, L = Ligand (e.g., phosphine).

Oxidation of the 8-Hydroxymethyl Group

The primary benzylic alcohol at the C8 position can be selectively oxidized to the corresponding aldehyde, (1-chloro-8-formylisoquinoline), using mild oxidizing agents like manganese dioxide (MnO₂). youtube.commychemblog.com MnO₂ is particularly effective for oxidizing allylic and benzylic alcohols due to its heterogeneous nature and high selectivity. aub.edu.lb The oxidation is believed to occur on the surface of the MnO₂ particles. arkat-usa.org

The proposed mechanism involves the following steps:

Adsorption: The alcohol substrate is first adsorbed onto the surface of the manganese dioxide. mychemblog.com

Radical Formation: Electron transfer occurs from the alcohol's oxygen to the Mn(IV) center, which is reduced to Mn(III). This is followed by the homolytic cleavage of a C-H bond, generating a radical intermediate that remains coordinated to the manganese center.

Product Formation: A second electron transfer from the radical to another Mn(IV) or the Mn(III) species generates a carbocation, or the radical combines with a manganese-bound oxygen species. This leads to the formation of the carbonyl group of the aldehyde.

Desorption: The final aldehyde product is desorbed from the manganese oxide surface, which is now in a reduced state (e.g., Mn(OH)₂). mychemblog.com

This surface-mediated radical mechanism accounts for the high selectivity of MnO₂ for benzylic and allylic alcohols over saturated aliphatic alcohols.

Theoretical and Computational Investigations of 1 Chloroisoquinolin 8 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and geometric properties of molecules. These in silico methods allow for a deep understanding of a molecule's behavior at the atomic level, providing insights that are often difficult or impossible to obtain through experimental means alone. For a molecule such as (1-Chloroisoquinolin-8-yl)methanol, these calculations can elucidate its stable conformations, reactivity, and the distribution of electrons, which are crucial for understanding its chemical properties.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly effective for determining the optimized geometry and conformational preferences of organic compounds.

A conformational analysis of this compound would involve rotating the hydroxymethyl group (-CH₂OH) at the C8 position relative to the isoquinoline (B145761) ring. This rotation would reveal different spatial arrangements, or conformers. DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), can be employed to calculate the energy of each conformer. psgcas.ac.intandfonline.com The results would generate a potential energy surface, mapping the energy of the molecule as a function of the dihedral angle of the rotating group.

The conformers corresponding to energy minima on this surface represent the most stable arrangements of the molecule. The energy differences between these minima and the energy barriers to rotation between them provide a comprehensive energy landscape. This landscape is critical for understanding the molecule's flexibility and the relative populations of its conformers at a given temperature. Studies on similar heterocyclic systems have successfully used DFT to determine stable conformers and their relative energies. nih.gov

Table 1: Illustrative Conformational Energy Data for this compound This table is for illustrative purposes only and does not represent actual calculated data.

| Conformer | Dihedral Angle (H-O-C8-C7) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|

| A | ~60° | 0.00 | ~70 |

| B | ~180° | 1.50 | ~30 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. tandfonline.com

Computational studies on substituted isoquinolines have shown that the nature and position of substituents significantly affect the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. researchgate.netosti.gov Analysis of these orbitals helps in predicting sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes only and does not represent actual calculated data.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 5.25 |

Electrostatic Potential Surface Analysis for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atom of the hydroxymethyl group, indicating these are sites for electrophilic interaction. Positive potential might be observed around the hydrogen atoms, particularly the hydroxyl proton. Such analyses have been effectively used to understand the reactive sites in other heterocyclic compounds. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) through Computational Methods

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for confirming the structure of newly synthesized compounds. Methods like DFT can calculate NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman) with a high degree of accuracy. researchgate.net

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. The calculated shifts would then be compared with experimental data to aid in the assignment of signals. Similarly, the vibrational frequencies corresponding to the stretching and bending modes of different functional groups can be computed. These theoretical frequencies are often scaled to correct for systematic errors inherent in the computational method, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.netpsgcas.ac.in

Reaction Mechanism Simulations and Transition State Analysis for Key Chemical Transformations

Theoretical chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. For this compound, one could investigate key transformations, such as the substitution of the chlorine atom at the C1 position or reactions involving the hydroxymethyl group.

By calculating the energies of the transition states, chemists can determine the activation energy of a reaction, which is directly related to the reaction rate. This analysis helps in understanding why certain reaction pathways are favored over others and can be used to optimize reaction conditions.

Molecular Dynamics Simulations for the Exploration of Conformational Space and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent).

The simulation would then track the interactions and movements of all atoms according to the principles of classical mechanics. This allows for the exploration of the molecule's conformational space in a dynamic way, revealing how the molecule flexes and changes shape in solution. MD simulations are particularly useful for understanding the influence of the solvent on the molecule's conformation and stability. Studies on liquid isoquinoline have utilized MD to investigate translational and rotational diffusion and the evolution of its structure with temperature. This approach provides insights into the molecule's behavior in a more realistic, condensed-phase environment compared to the gas-phase calculations typical of DFT.

In Silico Design and Virtual Screening of Novel Derivatives Based on the this compound Scaffold

The field of medicinal chemistry has increasingly embraced computational methods to accelerate the discovery of novel therapeutic agents. The use of a specific molecular framework, or scaffold, as a starting point for drug design is a well-established strategy. rsc.org The isoquinoline scaffold, a bicyclic aromatic heterocycle, is of particular interest due to its presence in numerous biologically active compounds. nih.gov The compound this compound presents a unique and promising scaffold for the development of new derivatives through theoretical and computational investigations. Its structure offers multiple points for chemical modification, allowing for a systematic exploration of the structure-activity relationships (SAR).

In silico design and virtual screening are powerful computational techniques that enable the rational design and evaluation of new molecular entities before their actual synthesis. scielo.org.mx This approach significantly reduces the time and cost associated with traditional drug discovery by prioritizing compounds with the highest likelihood of success. The process typically involves creating a virtual library of derivatives from a parent scaffold and then computationally screening them against a specific biological target to predict their binding affinity and interaction modes. scielo.org.mxnih.gov

Scaffold-Based Design Approach

The core of this strategy lies in using the this compound structure as a template. biosolveit.de The key features of this scaffold include:

An isoquinoline core , which can participate in various non-covalent interactions such as π-π stacking and hydrophobic interactions with biological targets.

A chlorine atom at the 1-position , which can act as a key interaction point or be replaced by other functional groups to modulate activity and selectivity.

A methanol (B129727) group at the 8-position , which can serve as a hydrogen bond donor and acceptor, and can be modified to explore different binding pockets.

Generation of a Virtual Derivative Library

A virtual library of compounds based on the this compound scaffold can be constructed by introducing a variety of substituents at key positions. For instance, the chlorine atom at the C1 position can be replaced with different amines, alkoxy groups, or aryl groups via simulated coupling reactions. Similarly, the hydroxyl group of the C8-methanol substituent can be derivatized to form ethers, esters, or carbamates to probe interactions within a target's binding site. Further diversity can be achieved by adding substituents to the benzene (B151609) ring of the isoquinoline core.

The following table illustrates a hypothetical virtual library of derivatives designed from the parent scaffold for computational screening.

Table 1: Hypothetical Virtual Library of this compound Derivatives

| Compound ID | Scaffold Modification (R1 at C1-position) | Scaffold Modification (R2 at C8-methanol) | Rationale for Inclusion |

|---|---|---|---|

| Parent | -Cl | -OH | Starting scaffold |

| DERIV-001 | -NH-cyclopropyl | -OH | Introduce hydrogen bond donor/acceptor and explore small hydrophobic pocket |

| DERIV-002 | -Cl | -O-CH2-phenyl | Introduce bulky aromatic group to probe for pi-stacking interactions |

| DERIV-003 | -O-CH3 | -OH | Replace halogen with smaller, polar methoxy (B1213986) group |

| DERIV-004 | -NH-phenyl | -O-acetyl | Combine aromatic extension at C1 with ester modification at C8 |

| DERIV-005 | -Cl | -NH-SO2-CH3 | Introduce sulfonamide group for strong hydrogen bonding |

Virtual Screening and Docking Studies

Once the virtual library is created, molecular docking simulations are performed. This process computationally places each designed derivative into the three-dimensional structure of a target protein's binding site. Algorithms then calculate a "docking score," which estimates the binding affinity (e.g., in kcal/mol). scielo.org.mx Lower scores typically indicate a more favorable binding interaction.

Beyond just the binding energy, these simulations provide crucial insights into the specific molecular interactions between the ligand and the protein. This includes identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. nih.gov This information is vital for understanding the SAR and for rationally designing the next generation of compounds.

The results of such a virtual screening campaign can be summarized in a data table to compare the potential of various derivatives.

Table 2: Example of Virtual Screening Results for Hypothetical Derivatives

| Compound ID | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions with Target Residues |

|---|---|---|

| Parent | -6.5 | H-bond from 8-OH to Asp145; Halogen bond from 1-Cl to Gly102 backbone |

| DERIV-001 | -8.2 | H-bond from 1-NH to Asp145; Hydrophobic interaction of cyclopropyl (B3062369) with Leu88 |

| DERIV-002 | -9.5 | Pi-stacking of benzyl (B1604629) group with Phe190; H-bond from isoquinoline-N with Ser100 |

| DERIV-003 | -6.8 | H-bond from 8-OH to Asp145; H-bond acceptor interaction of 1-OCH3 with Lys55 |

| DERIV-004 | -9.1 | Pi-stacking of phenyl group with Phe190; H-bond from 1-NH to Asp145 |

| DERIV-005 | -8.8 | Dual H-bond from sulfonamide oxygens to Arg150; H-bond from NH to Glu95 |

Based on these computational results, derivatives like DERIV-002 and DERIV-004 would be prioritized for chemical synthesis and subsequent biological evaluation. This targeted approach ensures that laboratory resources are focused on compounds with the highest predicted potential, thereby streamlining the drug discovery pipeline.

Role As a Precursor in Advanced Chemical Synthesis

Building Block for the Modular Synthesis of Complex Natural Products

The C1-chloro atom serves as a linchpin for introducing significant molecular complexity through carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira reactions can be employed to attach intricate side chains or even other heterocyclic systems at this position. organic-chemistry.org Simultaneously, the C8-methanol group can be protected and carried through several synthetic steps or can be oxidized to an aldehyde or carboxylic acid. This aldehyde can then participate in reactions like Wittig olefination or aldol (B89426) condensations, while the carboxylic acid can be used for amide bond formation, a crucial linkage in many alkaloids and peptide-based natural products.

This dual reactivity allows for a modular approach where different building blocks can be coupled to either end of the (1-Chloroisoquinolin-8-yl)methanol unit, facilitating the synthesis of a range of analogues for structure-activity relationship (SAR) studies.

Table 1: Potential Synthetic Transformations of this compound in Natural Product Synthesis

| Reactive Site | Reaction Type | Reagents and Conditions | Resulting Functionality |

|---|---|---|---|

| C1-Cl | Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | C1-Aryl/heteroaryl substitution |

| C1-Cl | Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, base | C1-Amino isoquinoline (B145761) |

| C1-Cl | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C1-Alkynyl isoquinoline |

| C8-CH₂OH | Oxidation | PCC, DMP, or MnO₂ | C8-Formyl isoquinoline (aldehyde) |

| C8-CH₂OH | Oxidation | Jones reagent, TEMPO | C8-Carboxy isoquinoline (carboxylic acid) |

| C8-CH₂OH | Etherification | Alkyl halide, NaH | C8-Alkoxymethyl isoquinoline |

Scaffold for Diversity-Oriented Synthesis of Isoquinoline-Based Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical space with structurally diverse and complex molecules, often starting from a common scaffold. scispace.combeilstein-journals.org The goal of DOS is to efficiently generate libraries of compounds with varied molecular frameworks, stereochemistry, and functional groups, which can then be screened for desired biological activities or other properties. nih.govdundee.ac.uk

This compound is an ideal scaffold for DOS due to its two chemically orthogonal functional groups. This allows for the divergent modification of the molecule, where a single starting material can be elaborated into a multitude of distinct products.

A typical DOS workflow using this scaffold could involve:

Reaction at the C8-Methanol Group: The alcohol can be reacted with a library of carboxylic acids to form a diverse set of esters or with a library of alkyl halides to produce various ethers.

Reaction at the C1-Chloro Group: Each of the products from step 1 can then be subjected to a range of palladium-catalyzed cross-coupling reactions. By using a library of boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), or alkynes (Sonogashira coupling), a large matrix of unique compounds can be rapidly synthesized.

This two-dimensional diversification strategy allows for the efficient creation of large chemical libraries from a single, readily accessible precursor. The resulting isoquinoline-based compounds, possessing a privileged structure in medicinal chemistry, can be screened to identify novel modulators of biological targets. parisdescartes.fr

Table 2: Exemplar Library Generation via Diversity-Oriented Synthesis

| Scaffold | Reagent 1 (at C8-CH₂OH) | Intermediate | Reagent 2 (at C1-Cl) | Final Product Class |

|---|---|---|---|---|

| This compound | Acetic Anhydride (B1165640) | (1-Chloroisoquinolin-8-yl)methyl acetate | Phenylboronic Acid | 1-Phenyl-8-acetoxymethyl-isoquinolines |

| This compound | Benzyl (B1604629) Bromide | 8-(Benzyloxymethyl)-1-chloroisoquinoline | Pyrrolidine | 1-(Pyrrolidin-1-yl)-8-(benzyloxymethyl)-isoquinolines |

Precursor for the Development of Novel Ligands in Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, and the performance of a catalyst is heavily dependent on the electronic and steric properties of its coordinating ligands. eie.grdiva-portal.org P,N-type ligands, which contain both a soft phosphorus and a hard nitrogen donor atom, have found wide application in asymmetric catalysis. The 1-substituted isoquinoline framework is a privileged scaffold for such ligands, as exemplified by the well-known QUINAP ligand. acs.org

This compound serves as a valuable precursor for a new class of P,N-ligands. The synthesis could proceed via a two-step sequence:

Introduction of the Phosphorus Moiety: The C1-chloro group can be displaced by a phosphine (B1218219) anion, such as diphenylphosphine, to install the phosphorus donor group.

Modification of the Methanol (B129727) Group: The C8-methanol group can be converted into various other functionalities (e.g., an ether or an ester) that can sterically tune the ligand's environment or introduce a secondary coordination site.

The proximity of the C8 substituent to the C1 position allows it to exert significant steric influence on the metal center's coordination sphere. This influence is critical for achieving high levels of stereocontrol in asymmetric reactions. By varying the substituent introduced at the C8 position, a library of ligands can be synthesized and screened for optimal performance in a specific catalytic transformation, such as asymmetric hydrogenation or hydroformylation.

Table 3: Hypothetical Synthesis of P,N-Ligands from this compound

| Step | Transformation | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Phosphination | KPPh₂, THF | (8-(Hydroxymethyl)isoquinolin-1-yl)diphenylphosphine |

| 2a | O-Alkylation | NaH, MeI | (8-(Methoxymethyl)isoquinolin-1-yl)diphenylphosphine |

| 2b | O-Silylation | TBDMSCl, Imidazole | (8-((tert-Butyldimethylsilyloxy)methyl)isoquinolin-1-yl)diphenylphosphine |

Intermediate in the Rational Synthesis of Structurally Defined Organic Materials

The development of novel organic materials with tailored electronic, optical, or mechanical properties is a major focus of contemporary chemical research. rroij.com Conjugated polymers and macrocycles built from rigid aromatic units are of particular interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

This compound is a suitable monomer for incorporation into such materials. Its bifunctional nature allows it to be integrated into a polymer chain or a macrocyclic structure. Synthetic methodologies for creating these materials often rely on iterative cross-coupling reactions. rroij.com For example, a polymerization could be envisioned where the C1-chloro group is used for a Suzuki or Stille coupling. The C8-methanol group could first be converted into another reactive handle, such as a boronic ester or a triflate, to enable its participation in a subsequent coupling reaction.

A potential synthetic strategy could involve the following steps:

Modification of the C8-Methanol: The alcohol is converted to a more suitable group for polymerization, for example, by oxidation to an aldehyde followed by protection or conversion to a triflate.

Homopolymerization or Copolymerization: The resulting bifunctional monomer can then undergo step-growth polymerization. For instance, a palladium-catalyzed reaction like Suzuki polymerization could be used to link the monomers into a long, conjugated polymer chain.

The rigid and planar isoquinoline core would impart conformational stability to the resulting material, while the specific substituents could be used to fine-tune its solubility, processability, and electronic properties.

Table 4: Synthetic Methodologies for Organic Materials Synthesis

| Synthetic Target | Key Reaction | Monomer 1 | Monomer 2 / Co-monomer | Resulting Material |

|---|---|---|---|---|

| Conjugated Polymer | Suzuki Polymerization | 1-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | Self-condensation | Poly(isoquinoline) |

| Conjugated Polymer | Sonogashira Polymerization | 1-Chloro-8-ethynylisoquinoline | Self-condensation | Poly(alkynyl-isoquinoline) |

Design and Synthesis of Photoactive or Redox-Active Isoquinoline Derivatives

Isoquinoline derivatives are known to exhibit interesting photophysical properties, including fluorescence, making them attractive scaffolds for the development of new dyes, sensors, and photoactive materials. mdpi.comnih.gov The electronic properties, and thus the absorption and emission characteristics, of these molecules can be precisely tuned by extending the π-conjugated system.

This compound provides a synthetic entry point to such molecules. The C1-chloro group is an ideal site for introducing aromatic or heteroaromatic substituents via cross-coupling reactions, which can effectively extend the π-system of the isoquinoline ring. This extension typically leads to a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra.

A general synthetic pathway to a photoactive derivative would involve:

Suzuki or Stille Coupling: Reaction of this compound with an appropriate aryl or heteroaryl boronic acid (or stannane) to append a new π-system at the C1 position.

Functional Group Manipulation: The C8-methanol group can be retained or modified. For example, converting it to an ester with a fluorescent acid or an ether with a redox-active group can introduce additional functionality and further modulate the molecule's properties.

For instance, coupling with a pyrene (B120774) or anthracene (B1667546) moiety could yield a highly fluorescent compound. The C8-methanol group could then be used to attach the molecule to a surface or a biomolecule. The synthesis of indolo[2,1-a]isoquinoline structures, which are often fluorescent, can also be envisioned through multi-step pathways starting from related isoquinoline precursors. rsc.org

Table 5: Synthetic Pathways to Photoactive Isoquinoline Derivatives

| Starting Material | Reaction | Reagents | Product Class | Potential Property |

|---|---|---|---|---|

| This compound | Suzuki Coupling | 2-Naphthylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 1-(Naphthalen-2-yl)isoquinolin-8-yl)methanol | Blue-shifted fluorescence |

| This compound | Sonogashira Coupling | (4-Ethynylphenyl)ferrocene, Pd/Cu catalyst | (1-((4-Ferrocenylphenyl)ethynyl)isoquinolin-8-yl)methanol | Redox-active fluorophore |

Conclusion and Future Research Directions

Summary of Key Contributions in the Synthesis and Reactivity of (1-Chloroisoquinolin-8-yl)methanol

The scientific literature directly pertaining to this compound is sparse, with its existence primarily noted in patent literature, suggesting its role as a key intermediate in the synthesis of more complex, proprietary molecules. numberanalytics.com The key contributions to its chemistry are therefore inferred from the well-established reactivity of its constituent functional groups: the 1-chloroisoquinoline (B32320) core and the 8-hydroxymethyl group.

The synthesis of this bifunctional molecule likely involves a multi-step process. One plausible route is the preparation of a 1-chloroisoquinoline substituted at the 8-position with a group that can be converted to a hydroxymethyl function, such as a methyl or carboxyl group, followed by oxidation or reduction, respectively. The synthesis of related 8-hydroxyquinoline (B1678124) derivatives often proceeds via methods like the Skraup-Doebner-von Miller reaction starting from o-aminophenols. chemicalbook.com Alternatively, methods for the direct synthesis of hydroxymethylisoquinolines have been described, such as the acid-catalyzed ring-opening of triazolo[5,1-a]isoquinolines. nih.gov

The reactivity of this compound is dictated by its two distinct functional sites. The chlorine atom at the C1 position is highly activated towards nucleophilic aromatic substitution and is also a prime site for transition-metal-catalyzed cross-coupling reactions. The hydroxymethyl group at the C8 position behaves as a typical benzylic alcohol, amenable to oxidation, esterification, and etherification. This dual reactivity allows for selective, stepwise functionalization, making it a versatile building block.

Table 1: Representative Reactions of the 1-Chloroisoquinoline Moiety

| Reaction Type | Reagents & Conditions | Product Type |

| Nucleophilic Substitution | Ketone carbanions / NaNH₂ | 1-Alkylisoquinolines jst.go.jp |

| Amination | Amines / Cs₂CO₃ / Ultrasound | 1-Aminoisoquinoline (B73089) derivatives [ ] |

| Suzuki Coupling | Arylboronic acids / Pd(PPh₃)₄ | 1-Arylisoquinolines rsc.org |

| Homocoupling | Zn / NiCl₂-PPh₃ | 1,1'-Biisoquinolines chemicalbook.com |

Table 2: Representative Reactions of the 8-Hydroxymethyl Moiety

| Reaction Type | Reagents & Conditions | Product Type |

| Oxidation | MnO₂, PCC, or Swern conditions | 1-Chloroisoquinoline-8-carbaldehyde |

| Esterification | Acyl chlorides or anhydrides / Base | 8-(Acyloxymethyl)isoquinolines |

| Etherification | Alkyl halides / NaH (Williamson) | 8-(Alkoxymethyl)isoquinolines |

Identification of Remaining Challenges and Emerging Opportunities in the Chemistry of This Compound

The most significant challenge in the chemistry of this compound is the lack of accessible, peer-reviewed scientific data. Its synthesis, purification, and full characterization are not publicly detailed, which hinders broader academic investigation into its potential.

However, this scarcity of information presents a clear opportunity. The primary emerging opportunity lies in the exploitation of its bifunctional nature for the synthesis of diverse molecular libraries. The orthogonal reactivity of the chloro and hydroxymethyl groups is a key feature. For instance, the alcohol could be protected, the chloro group reacted via a Suzuki coupling, and the alcohol then deprotected and oxidized to an aldehyde for subsequent reactions like reductive amination. This controlled, stepwise modification makes the compound an attractive scaffold for generating novel structures for high-throughput screening in drug discovery.

Another opportunity arises from the specific substitution pattern. The proximity of the 8-hydroxymethyl group to the isoquinoline (B145761) nitrogen and the C1 position could be exploited for developing novel intramolecular reactions to create complex, polycyclic ring systems, which are often challenging to synthesize via other means.

Exploration of Future Research Avenues within Isoquinoline Chemistry and Related Heterocycles

The chemistry of this compound can inspire several future research avenues within the broader field of isoquinoline chemistry.

Medicinal Chemistry: Isoquinoline alkaloids are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net Future work could focus on using this compound as a starting material to synthesize analogues of known bioactive natural products or entirely new classes of potential therapeutic agents. The unique substitution pattern could lead to compounds with novel pharmacological profiles or improved selectivity for biological targets. nih.gov

Green Chemistry: There is a growing trend toward developing more sustainable synthetic methods. numberanalytics.com Future research could target the development of greener routes to this compound and its derivatives. This could involve the use of 3d-transition-metal catalysts (e.g., iron, copper) instead of precious metals (e.g., palladium) for cross-coupling reactions, or the application of biocatalysis and flow chemistry to improve efficiency and reduce waste. numberanalytics.combohrium.com

Materials Science: Isoquinoline-based structures have found applications in the development of organic light-emitting diodes (OLEDs) and other functional materials. numberanalytics.com The potential for creating rigid, conjugated systems from this compound through polymerization or derivatization could be explored for applications in materials science.

Potential for the Discovery of Novel Methodologies and Synthetic Applications Derived from this compound

The unique structure of this compound holds significant potential for the discovery of new synthetic methodologies.

The 8-hydroxymethyl group could be employed as a transient directing group for C-H activation at the C7 position, a notoriously difficult position to functionalize selectively. This would open up a new strategy for preparing 1,7,8-trisubstituted isoquinolines, a substitution pattern that is not readily accessible through classical methods.

Furthermore, the compound could serve as a precursor for novel chiral ligands. Conversion of the hydroxymethyl group to a phosphine (B1218219) or other coordinating group, followed by a homocoupling reaction at the C1 position, could lead to new C2-symmetric biisoquinoline ligands. Such ligands are highly valuable in asymmetric catalysis. chemicalbook.com The development of enantioselective syntheses of this compound itself would be a crucial first step in this direction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.